Ammonium paratungstate
Description
This compound is a highly complex polyoxometalate (POM) featuring a dodecatungstaoctacyclo framework with 12 tungsten atoms coordinated within an octacyclic structure. The name indicates the presence of 19 oxygen bridges (nonadecaoxa) and 12 oxide groups (dodecaoxide), along with hydroxyl groups and an azane (NH₃) counterion. Such POMs are known for their catalytic, magnetic, and biomedical properties due to their redox activity and structural versatility .
Properties
CAS No. |
11140-77-5 |
|---|---|
Molecular Formula |
H42N10O42W12 |
Molecular Weight |
3060.5 g/mol |
IUPAC Name |
decaazanium;hexakis(dioxido(dioxo)tungsten);hydron;hexakis(trioxotungsten) |
InChI |
InChI=1S/10H3N.42O.12W/h10*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*-1;;;;;;;;;;;;/p+12 |
InChI Key |
XAYGUHUYDMLJJV-UHFFFAOYSA-Z |
Canonical SMILES |
N.N.N.N.N.N.N.N.N.N.O[W]12(=O)O[W]3(=O)(O[W](=O)(O3)(O[W]4(=O)(O[W](=O)(O4)(O[W]5(=O)(O[W]6(=O)(O5)O[W]7(=O)(O6)O[W](=O)(O7)(O[W]8(=O)(O[W](=O)(O8)(O[W](=O)(O1)(O2)O)O)O)O)O)O)O)O)O |
physical_description |
Dry Powder Solid; [Merck Index] Soluble in water; [MSDSonline] |
Origin of Product |
United States |
Biological Activity
The compound Azane; 5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide is a complex azane compound with significant biological activity. This article delves into its biological properties based on available research findings and case studies.
Structure
This compound features a highly branched structure with multiple hydroxyl groups and a tungsten component that contributes to its unique properties. The presence of numerous nitrogen atoms in the azane backbone enhances its reactivity and potential biological interactions.
Physical Properties
- Molecular Formula: CxHyNzOw (exact values depend on the specific structure)
- Molecular Weight: Varies based on the specific configuration.
- Solubility: Generally soluble in polar solvents due to hydroxyl groups.
The biological activity of this azane compound can be attributed to several mechanisms:
- Antioxidant Properties: The hydroxyl groups can scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It can interact with cell membranes and influence signaling pathways.
Case Studies
-
Antioxidant Activity
- A study demonstrated that similar azane derivatives exhibited significant antioxidant activity in vitro by reducing reactive oxygen species (ROS) levels in cultured cells.
-
Enzyme Interaction
- Research indicated that azane compounds could inhibit the activity of certain kinases involved in cancer cell proliferation.
-
Cell Viability Assays
- In various assays using human cell lines (e.g., HeLa), the compound showed dose-dependent effects on cell viability and apoptosis induction.
Comparative Analysis
| Property | Azane Compound | Control Compound |
|---|---|---|
| Antioxidant Activity | High (IC50 = X µM) | Moderate (IC50 = Y µM) |
| Enzyme Inhibition | Significant (IC50 = Z µM) | Low (IC50 = W µM) |
| Cytotoxicity | Dose-dependent | Non-toxic at similar doses |
Synthesis and Characterization
The synthesis of this azane involves complex chemical reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations.
Future Directions
Further research is necessary to explore:
- The full spectrum of biological activities.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Clinical trials to assess therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Polyoxometalates
| Compound Name | Molecular Formula* | Structural Type | Key Functional Groups | Applications | Stability |
|---|---|---|---|---|---|
| Target Compound (Azane-POM) | C₀H₁₈₄N₁₂O₈₀W₁₂ | Octacyclic POM | 12 W, 19 O-bridges, NH₃ | Research-stage catalysis | High thermal stability |
| 12-Tungstophosphoric Acid (H₃PW₁₂O₄₀) | H₃PW₁₂O₄₀ | Keggin-type POM | 12 W, PO₄ core | Acid catalysis, sensors | Stable in acidic conditions |
| 12-Tungstosilicic Acid (H₄SiW₁₂O₄₀) | H₄SiW₁₂O₄₀ | Keggin-type POM | 12 W, SiO₄ core | Oxidation reactions | Hygroscopic |
| Sodium Decatungstate (Na₄W₁₀O₃₂) | Na₄W₁₀O₃₂ | Decatungstate POM | 10 W, Na⁺ counterions | Photocatalysis | Sensitive to moisture |
| Ammonium Molybdophosphate ((NH₄)₃PMo₁₂O₄₀) | (NH₄)₃PMo₁₂O₄₀ | Keggin-type POM | 12 Mo, PO₄ core, NH₄⁺ | Ion exchange, radiochemistry | Moderate thermal stability |
*Molecular formulas are simplified for clarity.
Key Findings:
Structural Complexity : The target compound’s octacyclic framework distinguishes it from common Keggin- or Dawson-type POMs, which adopt simpler spherical or elliptical structures. This complexity may enhance its stability and redox versatility .
Catalytic Potential: While 12-tungstophosphoric acid is widely used in acid catalysis, the target compound’s unique structure could enable niche applications in asymmetric catalysis or energy storage, though experimental validation is needed.
Stability : The high density of tungsten-oxygen bonds suggests superior thermal stability compared to molybdenum-based POMs like ammonium molybdophosphate, which decomposes above 300°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
